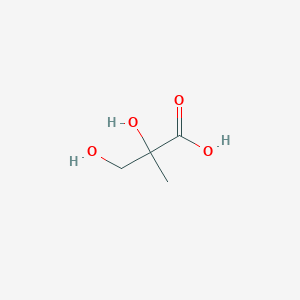

Ácido 2,3-dihidroxi-2-metilpropanoico

Descripción general

Descripción

Synthesis Analysis The synthesis of compounds related to 2,3-dihydroxy-2-methylpropanoic acid often involves green, eco-sustainable processes or enantioselective methods. For instance, 3-hydroxypropanoic acid, a structurally related compound, is synthesized through eco-sustainable processes highlighting the potential of catalytic chemical methods (C. Pina, E. Falletta, M. Rossi, 2011). Enantioselective synthesis methods have also been developed, such as the synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic acid starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (M. Alonso, F. Santacana, Llorenç Rafecas, A. Riera, 2005).

Molecular Structure Analysis Detailed studies on molecular structures related to 2,3-dihydroxy-2-methylpropanoic acid involve analyses such as vibrational spectroscopy and normal coordinate analysis. For example, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid was studied using ab initio HF and DFT methods, which helped in understanding the molecular structure and vibrational frequencies (A. Prabakaran, S. Muthu, 2012).

Chemical Reactions and Properties Chemical reactions involving 2,3-dihydroxy-2-methylpropanoic acid derivatives or related compounds can include oxidation processes. For instance, 3-hydroxypropanoic acid can be produced through the oxidation of levulinic acid, a biomass-derived platform chemical, with hydrogen peroxide under specific conditions (Linglin Wu, S. Dutta, M. Mascal, 2015).

Physical Properties Analysis Physical properties such as solubility, melting point, and phase behavior are critical in the synthesis and application of chemical compounds. The optical resolution and phase behavior analysis of related compounds can reveal significant insights into their physical properties and potential applications (T. Shiraiwa, Masahiro Suzuki, Y. Sakai, H. Nagasawa, Kazuhiro Takatani, Daisuke Noshi, K. Yamanashi, 2002).

Aplicaciones Científicas De Investigación

Tratamiento del cáncer: terapia de captura de neutrones de boro (BNCT)

El ácido 2,3-dihidroxi-2-metilpropanoico tiene aplicaciones potenciales en BNCT, un tratamiento contra el cáncer dirigido. BNCT se basa en la acumulación de boro en las células cancerosas seguida de irradiación con neutrones, lo que provoca la muerte celular . La investigación sugiere que los compuestos que contienen boro derivados del ácido 2,3-dihidroxi-2-metilpropanoico podrían mejorar la selectividad y la eficacia de BNCT .

Medicina: Inmunomodulación

Los derivados del ácido 2,3-dihidroxi-2-metilpropanoico se han explorado por sus efectos inmunosupresores, lo que los convierte en candidatos para fármacos de trasplante de órganos. Estos compuestos pueden ayudar a prevenir el rechazo de órganos y mejorar los resultados de los procedimientos de trasplante.

Agricultura: Emisión de compuestos orgánicos volátiles

En agricultura, el ácido 2,3-dihidroxi-2-metilpropanoico se identifica como un importante compuesto orgánico volátil emitido por fuentes antropogénicas . Reacciona rápidamente con el ozono y el vapor de agua, formando partículas compuestas principalmente de dióxido de carbono, dióxido de azufre y óxido nítrico, que son importantes en la química atmosférica .

Aplicaciones industriales: Síntesis de materiales

El compuesto se utiliza en la ciencia de los materiales para sintetizar varios materiales. Sus derivados, como el derivado 3TMS, son importantes en la creación de nuevos materiales con propiedades específicas para aplicaciones industriales .

Aplicaciones ambientales: Química atmosférica

El ácido 2,3-dihidroxi-2-metilpropanoico juega un papel en la química atmosférica. Puede reaccionar con radicales hidroxilo, lo que lleva a la formación de otros productos que son importantes para comprender y modelar los procesos atmosféricos .

Industria alimentaria: Sabor y fragancia

Aunque no se menciona directamente para el ácido 2,3-dihidroxi-2-metilpropanoico, sus parientes estructurales como el ácido isobutírico se utilizan en la industria alimentaria por sus olores característicos, contribuyendo a los sabores y fragancias de varios productos alimenticios .

Biotecnología: Catálisis enzimática

En aplicaciones biotecnológicas, las alcohol deshidrogenasas, que catalizan reacciones que involucran alcoholes y cetonas, pueden utilizar compuestos como el ácido 2,3-dihidroxi-2-metilpropanoico como sustratos o productos. Esto es crucial para la producción de productos farmacéuticos quirales y productos químicos finos

Mecanismo De Acción

Mode of Action

It is known to be a reactive carbonyl compound . Reactive carbonyl compounds can interact with proteins, nucleic acids, and lipids, leading to various biochemical changes. They can also form adducts with DNA, potentially leading to mutations .

Biochemical Pathways

It is known to be a product of the oxidation of p-hydroxybenzoic acid (PHBA), which is an oxygenated carboxylic acid

Result of Action

As a reactive carbonyl compound, it may induce oxidative stress and cause cellular damage . More research is needed to fully understand its effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dihydroxy-2-methylpropanoic acid . For instance, it can react with ozone and water vapor in the atmosphere to form other products such as malic acid . This reaction also produces particles that are composed mainly of carbon dioxide, sulfur dioxide, and nitric oxide .

Safety and Hazards

Propiedades

IUPAC Name |

2,3-dihydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGADNPLBVRLJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865002 | |

| Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | A,b-Dihydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

21620-60-0 | |

| Record name | 2-Methylglyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21620-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,3-dihydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021620600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A,b-Dihydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)

![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)

![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)